
N-(4-chlorophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)pentanamide, also known as 4-CPA, is a chemical compound that belongs to the class of amides. It is commonly used in scientific research as a reagent for the synthesis of various compounds. The chemical structure of 4-CPA consists of a pentanamide chain with a 4-chlorophenyl group attached to it.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)pentanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Additionally, N-(4-chlorophenyl)pentanamide may also act as a mild reducing agent in certain reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of N-(4-chlorophenyl)pentanamide. However, it is known to be a relatively stable compound that does not readily decompose under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)pentanamide in laboratory experiments is its availability and low cost. Additionally, N-(4-chlorophenyl)pentanamide is a relatively stable compound that can be stored for long periods of time without significant degradation. However, one limitation of using N-(4-chlorophenyl)pentanamide in laboratory experiments is its potential toxicity. As with any chemical compound, proper safety precautions must be taken when handling N-(4-chlorophenyl)pentanamide.
Direcciones Futuras
There are several potential future directions for the use of N-(4-chlorophenyl)pentanamide in scientific research. One area of interest is the synthesis of novel heterocyclic compounds using N-(4-chlorophenyl)pentanamide as a starting material. Additionally, N-(4-chlorophenyl)pentanamide may have potential applications in the field of medicinal chemistry, particularly in the development of new pharmaceuticals. Further research is needed to fully understand the potential applications of N-(4-chlorophenyl)pentanamide in these areas.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)pentanamide can be achieved through a variety of methods. One common method involves the reaction of 4-chlorobenzoic acid with pentanoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-chloroaniline with pentanoyl chloride in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)pentanamide is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, N-(4-chlorophenyl)pentanamide is used as a starting material in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.
Propiedades
Número CAS |
65113-27-1 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)pentanamide |
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)pentanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14) |
Clave InChI |
MUADHDZHNZIBBP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)Cl |
Otros números CAS |
65113-27-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



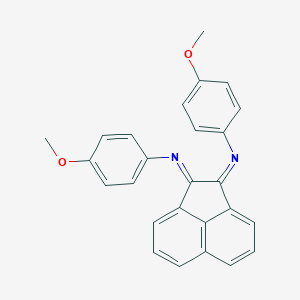
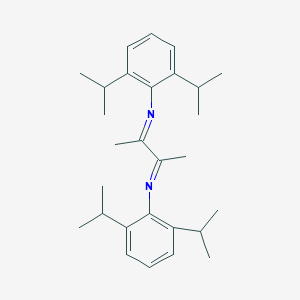
![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
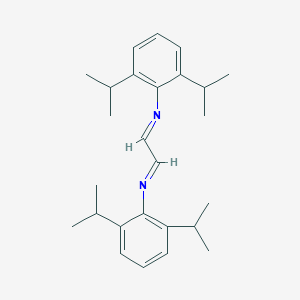
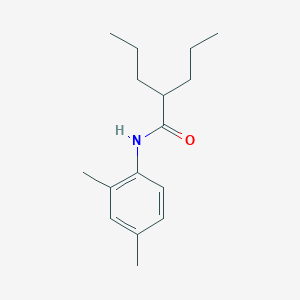
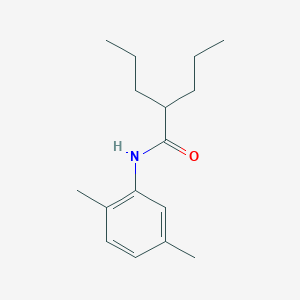
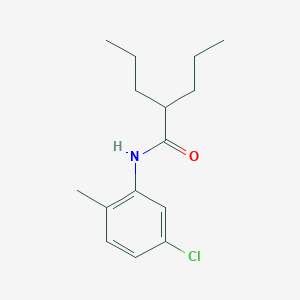
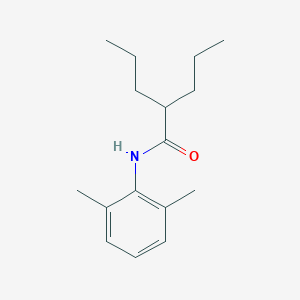
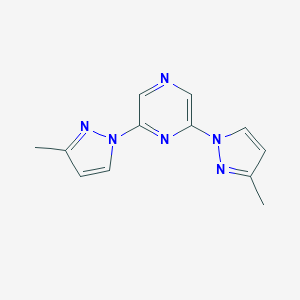
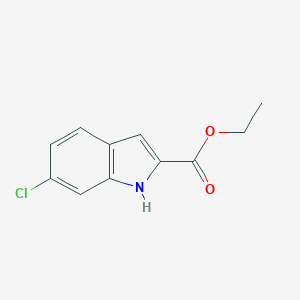
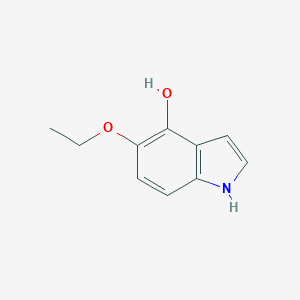
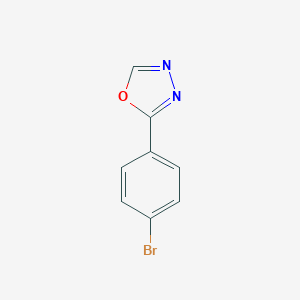
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
